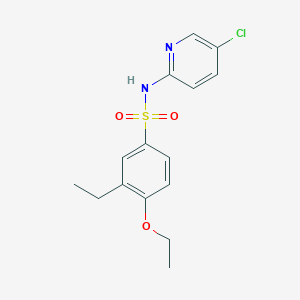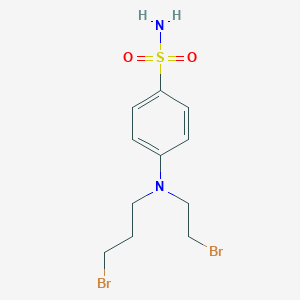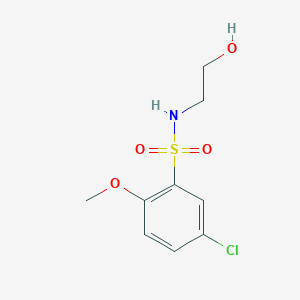![molecular formula C15H14N2O3S B224512 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole, also known as MNIM, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonyl imidazoles and has shown promising results in various studies.
Mecanismo De Acción
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole is a potent inhibitor of protein kinases, specifically glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinase 5 (CDK5). GSK-3 and CDK5 are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting these kinases, this compound can modulate these cellular processes and affect downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. This compound has also been shown to affect the levels of neurotransmitters in the brain, such as dopamine and serotonin. Additionally, this compound can modulate the activity of immune cells, such as T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and affect intracellular signaling pathways. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations as well. It can be toxic at high concentrations and can affect the viability of cells. Additionally, this compound can have off-target effects on other kinases and signaling pathways.
Direcciones Futuras
There are several future directions for 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole research. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study its effects on other signaling pathways and kinases. Additionally, this compound can be used as a tool to study the role of protein kinases in various cellular processes. Further studies are needed to fully understand the potential of this compound in scientific research.
In conclusion, this compound is a promising compound that has been widely used in scientific research. Its inhibition of protein kinases has shown potential in various fields, including cancer research, neurology, and immunology. While this compound has some limitations, its advantages make it a valuable tool for lab experiments. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole can be synthesized by the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 4-methylimidazole in the presence of a base. The reaction yields a white solid which can be purified by recrystallization. The purity of the compound can be confirmed by NMR and HPLC analysis.
Aplicaciones Científicas De Investigación
1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole has been used in various scientific research studies, including cancer research, neurology, and immunology. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been used as a tool to study the role of protein kinases in signal transduction pathways.
Propiedades
Fórmula molecular |
C15H14N2O3S |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-(4-methoxynaphthalen-1-yl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-11-9-17(10-16-11)21(18,19)15-8-7-14(20-2)12-5-3-4-6-13(12)15/h3-10H,1-2H3 |
Clave InChI |
MCVQHWACRHSHBS-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
SMILES canónico |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)




![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)


![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)



![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)